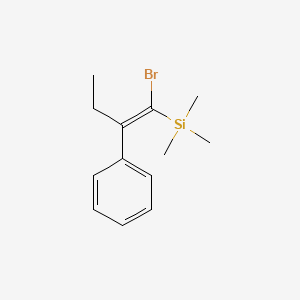

(E)-(1-溴-2-苯基丁-1-烯-1-基)三甲基硅烷

描述

“(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane” is a complex organic compound that contains a trimethylsilane group. Trimethylsilane is an organosilicon compound with the formula (CH3)3SiH, which consists of three methyl groups bonded to a silicon atom . It is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .

Synthesis Analysis

Silanes, including trimethylsilane, are often used as an alternative to toxic reducing agents. They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols in good yields and excellent enantioselectivities .Molecular Structure Analysis

The molecular structure of trimethylsilane consists of a silicon atom bonded to three methyl groups . The molecular formula of trimethylsilane is C3H10Si, and it has a molecular weight of 74.1970 .Chemical Reactions Analysis

Trimethylsilane groups are often used as temporary protecting groups during chemical synthesis or some other chemical reactions . They can also be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis

Trimethylsilanol, a related compound, is a colorless volatile liquid . In NMR spectroscopy, Tetrametylsilane (TMS) is used as a reference compound. It is inert and volatile, reducing undesirable chemical reactions with the compound to be analysed .科学研究应用

芘衍生物的合成

类似三甲基硅烷化合物的一个关键应用是在不对称官能化的芘衍生物的合成中。这涉及在各种交叉偶联反应中使用诸如(6-溴-3,8-二丁基芘-1-基)三甲基硅烷的前体。此类衍生物在有机电子材料和发光二极管中至关重要 (Sato et al., 2011)。

醛的非对称合成

另一个重要的应用是在使用(4-溴丁-2-炔基)三甲基硅烷从醛中不对称合成(1,3-丁二烯-2-基)甲醇。这一过程由 CrCl2 和三齿咔唑配体催化,产生具有良好对映选择性的产物,突出了三甲基硅烷衍生物在立体控制有机合成中的作用 (Durán-Galván & Connell, 2010)。

烯基硅烷的合成

诸如(α,α-二甲烯丙基)三甲基硅烷的化合物用于缩醛的区域特异性异戊烯化,作为取代四氢呋喃的前体。这些过程是有机合成化学中不可或缺的,特别是在复杂有机分子的形成中 (Sakurai, 2001)。

环芳构化和非对映选择性合成

三甲基硅烷衍生物参与环芳构化形成萘衍生物,这在合成多环芳烃中很有价值。它们还用于 1-三甲基甲硅烷基-1-烯-3-炔和 1,3-二烯的非对映选择性合成,这些在制药和农用化学品中至关重要 (Saalfrank et al., 1999; Andreini et al., 1988)。

路易斯酸催化的烯丙基化反应

诸如 3,3-双(三甲基甲硅烷基)-2-甲基-1-丙烯的化合物在路易斯酸催化的烯丙基化反应中显示出前景。这些反应在合成多种有机化合物中至关重要,通常用作生产药品和精细化学品的中间体 (Williams et al., 2006)。

作用机制

未来方向

Amorphous nitrogen-doped silicon carbide (α-SiCN:H) films have been used as a Cu penetration diffusion barrier and interconnect etch stop layer in the below 90-nanometer ultra-large scale integration (ULSI) manufacturing technology . The etching stop layers were deposited by using trimethylsilane (3MS) or tetramethylsilane (4MS) with ammonia by plasma-enhanced chemical vapor deposition (PECVD) .

属性

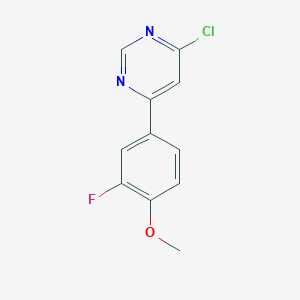

IUPAC Name |

[(E)-1-bromo-2-phenylbut-1-enyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrSi/c1-5-12(13(14)15(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3/b13-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRORPYYTXGAHDK-SEYXRHQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C([Si](C)(C)C)Br)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/[Si](C)(C)C)\Br)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide](/img/structure/B3039020.png)

![8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B3039022.png)

![4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid](/img/structure/B3039023.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3039026.png)

![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)

![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)

![{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine](/img/structure/B3039034.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine](/img/structure/B3039041.png)